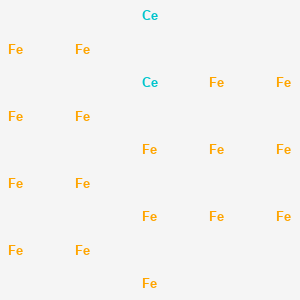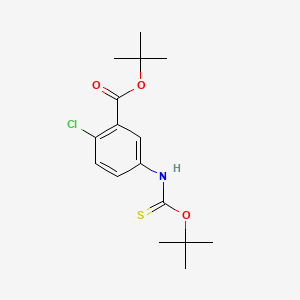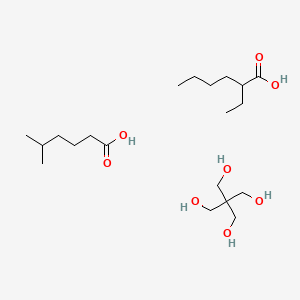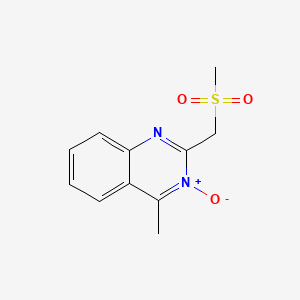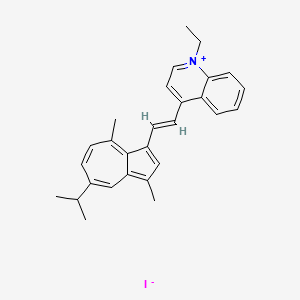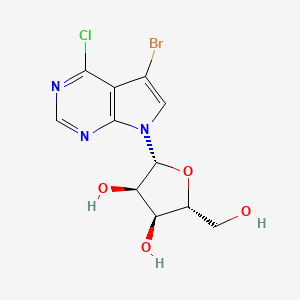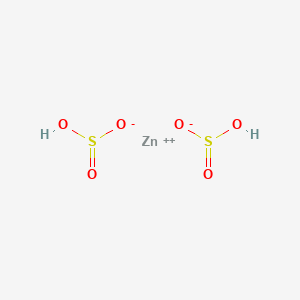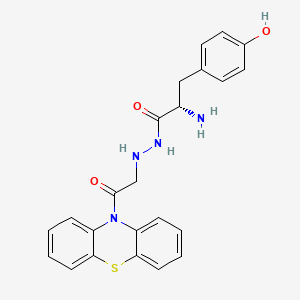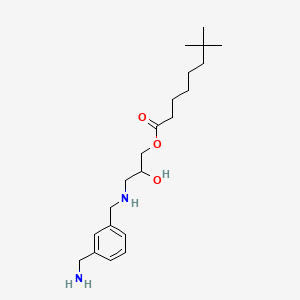
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an aminomethyl group, a phenyl ring, and a neodecanoate ester, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps. One common method starts with the preparation of 3-(aminomethyl)phenylmethanol, which is then reacted with 2-hydroxypropylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently esterified with neodecanoic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxypropyl groups play a crucial role in binding to target molecules, while the neodecanoate ester enhances its lipophilicity and cellular uptake. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)phenylmethanol
- 2-Hydroxypropylamine
- Neodecanoic acid
Uniqueness
Compared to its similar compounds, 3-(((3-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl neodecanoate stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93843-17-5 |
|---|---|
Formule moléculaire |
C21H36N2O3 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
[3-[[3-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C21H36N2O3/c1-21(2,3)11-6-4-5-10-20(25)26-16-19(24)15-23-14-18-9-7-8-17(12-18)13-22/h7-9,12,19,23-24H,4-6,10-11,13-16,22H2,1-3H3 |
Clé InChI |
KCKMOSLSORKFQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)OCC(CNCC1=CC=CC(=C1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


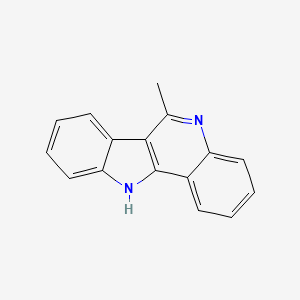

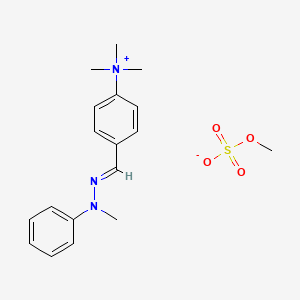
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)

